molecular formula C8H9ClN2O B1463099 2-Chloro-6-(dimethylamino)nicotinaldehyde CAS No. 1186405-06-0

2-Chloro-6-(dimethylamino)nicotinaldehyde

Cat. No. B1463099
M. Wt: 184.62 g/mol
InChI Key: WVXSYLMEMVHULX-UHFFFAOYSA-N
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Description

2-Chloro-6-(dimethylamino)nicotinaldehyde is a chemical compound with the empirical formula C8H9ClN2O . It is a solid substance .


Molecular Structure Analysis

The SMILES string of the compound is CN(C1=NC(Cl)=C(C=C1)C=O)C . The InChI is 1S/C8H9ClN2O/c1-11(2)7-4-3-6(5-12)8(9)10-7/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-6-(dimethylamino)nicotinaldehyde is 184.62 .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-6-(dimethylamino)nicotinaldehyde is involved in the synthesis of heterocyclic compounds due to its reactivity. For example, it has been used in the synthesis of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile, which further reacts with active halogen-containing reagents to afford thieno[2,3-b]-pyridine derivatives. These compounds have been evaluated for cytotoxicity, anti-HSV1, anti-HAV, and MBB activities, showcasing the compound's potential in creating biologically active molecules (Attaby et al., 2007).

Biological Activity

In the realm of biological applications, derivatives of 2-Chloro-6-(dimethylamino)nicotinaldehyde have been explored for their antiviral properties. For instance, a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, synthesized from this compound, showed activity against rhinovirus, indicating its utility in antiviral research (Kelley et al., 1989).

Material Science and Other Applications

Beyond biological applications, 2-Chloro-6-(dimethylamino)nicotinaldehyde and its derivatives find use in materials science, particularly in corrosion inhibition. For example, furanylnicotinamidine derivatives, synthesized from this compound, have shown significant efficiency as corrosion inhibitors for carbon steel in acidic solutions, demonstrating the compound's versatility and potential in industrial applications (Fouda et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . The hazard statements include H302 . The precautionary statements are P301 + P312 + P330 .

properties

IUPAC Name

2-chloro-6-(dimethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)7-4-3-6(5-12)8(9)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXSYLMEMVHULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670631
Record name 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(dimethylamino)nicotinaldehyde

CAS RN

1186405-06-0
Record name 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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